
5-(2-methoxyphenyl)-3-(methylsulfonyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-methoxyphenyl)-3-(methylsulfonyl)-1H-1,2,4-triazole: is a chemical compound with the following structural formula:
C9H11NO3S
It contains a triazole ring, a methoxyphenyl group, and a methylsulfonyl substituent. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common method involves the reaction of 2-methoxyphenyl hydrazine with methylsulfonyl chloride . The resulting intermediate undergoes cyclization to form the triazole ring. Here’s the reaction:
2-Methoxyphenyl hydrazine+Methylsulfonyl chloride→this compound
Industrial Production:: While laboratory-scale synthesis is feasible, industrial production often employs more efficient methods. These may involve continuous flow processes or optimized reaction conditions.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur at the triazole nitrogen or the methoxyphenyl group.
Reduction: Reduction of the sulfonyl group may yield the corresponding sulfide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Alkyl halides, amines, or other nucleophiles.
Reduction: Reducing agents such as sodium borohydride.
Major Products:: The specific products depend on reaction conditions and substituents. For example, reduction of the sulfonyl group yields the corresponding sulfide.
Scientific Research Applications
Chemistry::
Protecting Group: The methoxyphenyl moiety serves as a protecting group for amines during synthesis. It can be selectively removed after reactions.
Bioconjugation: Researchers use this compound for bioconjugation and labeling due to its stability and reactivity.
Drug Development: Triazoles are essential scaffolds in medicinal chemistry. This compound may serve as a lead structure for drug design.
Antifungal Activity: Some triazoles exhibit antifungal properties, making them relevant in medical research.
Agrochemicals: Triazoles find applications as fungicides and plant growth regulators.
Materials Science: The compound’s stability and reactivity make it useful in materials science.
Mechanism of Action
The exact mechanism by which 5-(2-methoxyphenyl)-3-(methylsulfonyl)-1H-1,2,4-triazole exerts its effects depends on its specific application. It may interact with enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
While this compound is unique due to its specific substituents, it shares similarities with other triazoles, such as 2-methoxyphenyl isocyanate . its distinct features set it apart in various applications.
Properties
Molecular Formula |
C10H11N3O3S |
|---|---|
Molecular Weight |
253.28 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-5-methylsulfonyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H11N3O3S/c1-16-8-6-4-3-5-7(8)9-11-10(13-12-9)17(2,14)15/h3-6H,1-2H3,(H,11,12,13) |
InChI Key |
SWWNOBOBRXNIEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=N2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dimethyl-3-[(methylsulfonyl)amino]-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzenesulfonamide](/img/structure/B11052421.png)
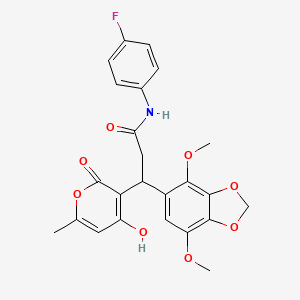
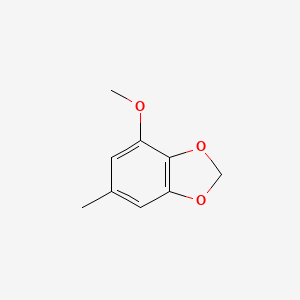
![N-(4-fluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B11052440.png)
![5-[4-methoxy-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole](/img/structure/B11052446.png)
![2-{[3-(hydrazinylcarbonyl)-4-(hydroxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(quinolin-8-yl)acetamide](/img/structure/B11052447.png)
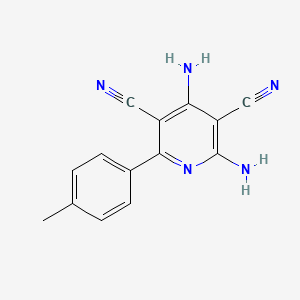
![4-{4-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11052470.png)

![3-(4-chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11052488.png)
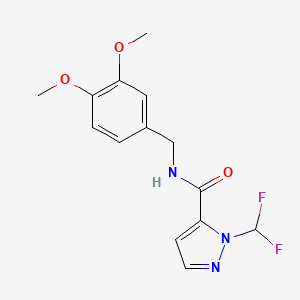
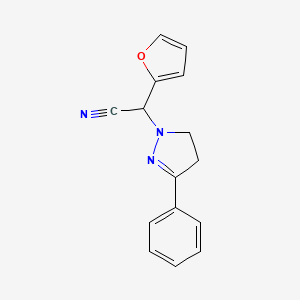
![3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11052512.png)
![4-(methoxymethyl)-6-methyl-2-({[3-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-5-yl]methyl}sulfanyl)pyridine-3-carbonitrile](/img/structure/B11052514.png)
